molecular formula C22H15F2N3O2 B2775199 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899980-25-7

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

货号 B2775199
CAS 编号: 899980-25-7
分子量: 391.378
InChI 键: PUHBOKHMXIMORY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as PF-06463922, is a novel small-molecule inhibitor of the receptor tyrosine kinase c-MET. It has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including lung, gastric, and liver cancer.

作用机制

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide inhibits c-MET signaling by binding to the kinase domain of the c-MET receptor and preventing its activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, which are involved in tumor growth, invasion, and metastasis. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to inhibit c-MET signaling and induce apoptosis in cancer cells. In addition, it has been shown to enhance the efficacy of other anticancer agents. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has several advantages for lab experiments. It has a favorable pharmacokinetic profile, which allows for convenient dosing and administration. It has also been extensively studied in preclinical models of cancer, which provides a strong scientific basis for further research. However, 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has some limitations for lab experiments. It is a small-molecule inhibitor, which may limit its effectiveness in certain types of cancer. In addition, it may have off-target effects that need to be carefully evaluated.

未来方向

There are several future directions for the development of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. One direction is to further evaluate its efficacy in clinical trials for various types of cancer. Another direction is to explore its potential as a combination therapy with other anticancer agents. In addition, there is a need to further investigate its mechanism of action and potential off-target effects. Finally, there is a need to develop more potent and selective c-MET inhibitors based on the structure of 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide.

合成方法

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide was synthesized by Pfizer, Inc. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The key steps in the synthesis include the synthesis of 2-methyl-4-oxoquinazoline-3-carboxylic acid, the coupling of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 4-fluoroaniline, and the coupling of the resulting product with 2-fluoro-5-(2-hydroxyethyl)aniline. The final product is obtained after several purification steps.

科学研究应用

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including lung, gastric, and liver cancer. In addition, it has been shown to inhibit c-MET signaling, which is involved in tumor growth, invasion, and metastasis. 4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cetuximab.

属性

IUPAC Name

4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHBOKHMXIMORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。